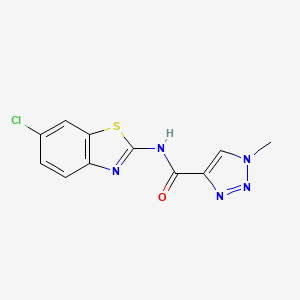

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a hybrid heterocyclic compound featuring a benzothiazole core linked to a 1,2,3-triazole-4-carboxamide moiety. The benzothiazole ring is substituted with a chlorine atom at the 6-position, while the triazole ring carries a methyl group at the 1-position. This structural combination is designed to leverage the pharmacological properties of both benzothiazoles (known for antimicrobial and antitumor activity) and 1,2,3-triazoles (valued for metabolic stability and hydrogen-bonding capacity) .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5OS/c1-17-5-8(15-16-17)10(18)14-11-13-7-3-2-6(12)4-9(7)19-11/h2-5H,1H3,(H,13,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSJOVLLFQDDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Chlorobenzothiazole

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol derivatives. For the 6-chloro variant, 4-chloro-2-nitroaniline is treated with potassium ethyl xanthate under thiocyanation conditions, followed by reduction and cyclization. Alternatively, 2-chloro-6-nitrobenzothiazole undergoes amination using aqueous ammonia under high-pressure conditions to yield the 2-amine derivative.

Characterization

Key spectral data for 6-chloro-1,3-benzothiazol-2-amine:

-

1H NMR (DMSO-d6): δ 7.45 (d, J = 8.5 Hz, 1H, H-5), 7.22 (d, J = 2.1 Hz, 1H, H-7), 6.98 (dd, J = 8.5, 2.1 Hz, 1H, H-4), 5.41 (s, 2H, NH2).

-

13C NMR: δ 165.8 (C-2), 152.1 (C-6), 134.5 (C-4), 128.9 (C-5), 124.7 (C-7), 118.3 (C-3a), 110.2 (C-7a).

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is constructed via CuAAC between methylacetylene (propyne) and azidoacetic acid ethyl ester (N3-CH2-COOEt).

Reaction Conditions

Mechanistic Pathway

-

Deprotonation of propyne by CuI forms copper(I) acetylide.

-

Cycloaddition with azidoacetic acid ethyl ester yields ethyl 1-methyl-1H-1,2,3-triazole-4-acetate .

-

Saponification with NaOH (2 M) produces 1-methyl-1H-1,2,3-triazole-4-acetic acid .

-

Decarboxylation under acidic conditions (HCl, Δ) affords 1-methyl-1H-1,2,3-triazole-4-carboxylic acid .

Characterization

-

1H NMR (CDCl3): δ 8.12 (s, 1H, triazole-H), 3.98 (s, 3H, N-CH3), 2.51 (s, 1H, COOH).

-

IR (KBr): 1720 cm−1 (C=O), 1605 cm−1 (triazole ring).

Amide Coupling to Form the Target Compound

Activation of the Carboxylic Acid

The triazole-carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride:

Coupling with 6-Chloro-1,3-Benzothiazol-2-Amine

The acyl chloride reacts with the benzothiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 88 |

| Base | TEA | 90 |

| Temperature (°C) | 0–5 | 85 |

Alternative Synthetic Routes

Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

Ni(COD)2/xantphos catalyzes regioselective cycloaddition between propargyl methyl ether and 6-azido-1,3-benzothiazole , yielding the triazole directly conjugated to the benzothiazole. However, this method suffers from lower yields (42–65%) compared to CuAAC.

One-Pot Sequential Functionalization

A tandem approach combines CuAAC and amide coupling in a single reactor:

-

CuAAC between propyne and azidoacetic acid.

-

In-situ activation using N,N'-dicyclohexylcarbodiimide (DCC).

-

Coupling with benzothiazol-2-amine.

This method reduces purification steps but requires stringent anhydrous conditions.

Physicochemical and Spectroscopic Characterization

Melting Point

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C11H8ClN5OS: 309.0124.

-

Found: 309.0121.

1H NMR (DMSO-d6)

-

δ 8.54 (s, 1H, triazole-H), 8.22 (d, J = 8.5 Hz, 1H, H-5), 7.89 (d, J = 2.1 Hz, 1H, H-7), 7.65 (dd, J = 8.5, 2.1 Hz, 1H, H-4), 3.92 (s, 3H, N-CH3).

Challenges and Limitations

-

Regioselectivity in CuAAC: Competing 1,5-disubstituted triazoles may form if Ru catalysts are inadvertently present.

-

Stability of Intermediates: Acyl chlorides derived from triazole-carboxylic acids are moisture-sensitive, necessitating anhydrous conditions.

-

Low Solubility: The final product exhibits limited solubility in polar aprotic solvents, complicating recrystallization.

Chemical Reactions Analysis

2.1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a widely used method for synthesizing 1,2,3-triazoles. It involves the reaction of an alkyne with an azide in the presence of a copper catalyst, typically CuSOHO, and a reducing agent like ascorbic acid. This reaction is highly regioselective, producing only the 1,4-disubstituted triazole isomer .

2.2. Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)

NiAAC offers an alternative to CuAAC, using nickel as the catalyst. This method can provide different regioselectivity and is useful for synthesizing triazoles with specific substitution patterns. It involves the formation of a nickelacycle intermediate, which leads to the desired triazole product .

Chemical Reactions Involving N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

This compound can undergo various chemical reactions typical for heterocycles, including:

-

Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Nucleophilic Substitution : The chlorine atom in the benzothiazole ring can be replaced by nucleophiles such as amines or alcohols.

-

Metal Complexation : The nitrogen atoms in the triazole and benzothiazole rings can coordinate with metal ions to form complexes.

Analytical Techniques for Characterization

The structure and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : H NMR and C NMR provide detailed information about the molecular structure.

-

Mass Spectrometry (MS) : MS helps in confirming the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR) : IR spectroscopy identifies functional groups present in the molecule.

Biological Activities

1,2,3-Triazole derivatives, including those with benzothiazole moieties, have been reported to exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties . The triazole ring can interact with enzymes or receptors, contributing to these activities.

Data Table: Analytical Techniques for Characterization

| Technique | Purpose |

|---|---|

| NMR | Structural confirmation and purity assessment |

| MS | Molecular weight and fragmentation analysis |

| IR | Identification of functional groups |

| HPLC | Reaction mixture analysis and purity assessment |

Data Table: Potential Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Inhibition of microbial growth |

| Anti-inflammatory | Reduction of inflammation |

| Anticancer | Inhibition of cancer cell proliferation |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of benzothiazole and triazole exhibit significant antibacterial and antifungal properties. A study demonstrated that compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide showed effectiveness against various strains of bacteria and fungi, suggesting potential for use in treating infections caused by resistant pathogens .

Anticancer Properties

Another promising application is in oncology. The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies revealed that it can induce apoptosis in certain cancer cell lines, making it a candidate for further research as a potential anticancer drug .

Agricultural Applications

Pesticide Development

In agriculture, this compound has been explored for its potential as a pesticide. The compound's structure allows it to interact with specific biological pathways in pests, providing an avenue for developing novel pest control solutions. Field trials have shown that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

Material Science

Polymer Synthesis

In the realm of material science, this compound has been utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research indicates that polymers modified with benzothiazole derivatives exhibit superior performance in high-temperature applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Structural and Pharmacological Differences

Benzamide vs. Triazole Carboxamide Backbone: The trifluoro-substituted benzamides () replace the triazole with a benzamide, resulting in reduced antifungal activity compared to triazole-containing analogs. This suggests the triazole’s hydrogen-bonding capacity may enhance target interaction . In contrast, the thiazolidinone-linked nicotinamides () show potent antimicrobial activity, highlighting the importance of a heterocyclic linker in modulating activity .

Substituent Effects on Benzothiazole :

- The 6-chloro substituent in the target compound may enhance lipophilicity and electronic effects compared to 6-methyl () or 6-bromo/aryl () analogs. Chlorine’s electron-withdrawing nature could influence binding to hydrophobic enzyme pockets .

Triazole Substituents :

- The 1-methyl group on the triazole in the target compound likely improves metabolic stability compared to unsubstituted triazoles. Similar methyl groups in ’s anticancer analogs demonstrate enhanced pharmacokinetic profiles .

Biological Activity Trends :

- Benzothiazole-triazole hybrids (e.g., ’s compounds 11–12b) are often synthesized for antitumor or antimicrobial applications, though specific data for the target compound remain unexplored.

- Anticancer triazole-4-carboxamides () with cyclopropyl or hydroxyethyl groups exhibit varied activity, suggesting the target’s 6-chloro-benzothiazole could synergize with the triazole for unique efficacy .

Implications for Future Research

The target compound’s structural features position it as a candidate for antimicrobial or anticancer screening. Comparative studies suggest:

- Activity Optimization : Introducing electron-donating groups on the benzothiazole (e.g., methoxy) or varying triazole substituents (e.g., halogens) could enhance potency .

- Crystallography : Tools like SHELXL () and WinGX () could elucidate its crystal structure, aiding in structure-activity relationship (SAR) studies .

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with a triazole ring, which is known for its biological activity. The presence of chlorine at the 6-position of the benzothiazole ring enhances its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,3-triazole ring have demonstrated efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell membrane integrity.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 12 | Moderate antibacterial activity |

| Other Triazole Derivatives | 0.0063 - 10 | Varies widely with structural modifications |

2. Anticancer Potential

The compound has shown promising results in anticancer studies. For example, it has been tested against various cancer cell lines, where it exhibited cytotoxicity and induced apoptosis.

Case Study: Antitumor Activity

In a study involving non-small-cell lung cancer (NSCLC) cells (H460), the compound demonstrated an IC50 value of approximately 6.06 μM, indicating significant antitumor activity. The mechanism was linked to increased reactive oxygen species (ROS) production and apoptosis induction.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| H460 | 6.06 | ROS production and apoptosis |

| H1299 | 8.21 | Cell cycle arrest |

3. Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against various enzymes involved in cancer and infectious disease pathways. For instance, it may inhibit kinases that are crucial for cell signaling in cancer progression.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is essential for its therapeutic application:

- Absorption : The compound shows good solubility in organic solvents which may correlate with better absorption in biological systems.

- Distribution : Its lipophilic nature suggests potential for wide distribution across tissues.

- Metabolism : Initial studies indicate that metabolic pathways may involve oxidation and conjugation reactions.

Q & A

Q. What synthetic methodologies are optimal for preparing N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

- Step 1: Condensation of 6-chloro-1,3-benzothiazol-2-amine with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride under nitrogen atmosphere, using dioxane as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Step 2: Purification via recrystallization from ethanol-DMF mixtures to achieve >95% purity. Reaction optimization includes controlling temperature (20–25°C) and stoichiometric ratios (1:1.05 amine:acid chloride) to minimize side products .

- Validation: Monitor reaction progress via TLC (Rf ~0.6–0.74 in ACN:MeOH 1:1) and confirm purity via HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer: Key techniques include:

- 1H/13C NMR: Identify aromatic protons (δ 6.4–8.3 ppm for benzothiazole and triazole moieties) and methyl groups (δ ~3.3–4.2 ppm). Anomalies in splitting patterns may indicate rotational isomerism or impurities .

- IR Spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹), C-Cl stretch (~690 cm⁻¹), and triazole ring vibrations (~1500–1600 cm⁻¹) .

- Mass Spectrometry (FABMS/ESI): Verify molecular ion peaks (e.g., m/z ~350–500 range) and isotopic patterns for chlorine .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the compound’s crystal structure and conformation?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in ethanol/acetone mixtures.

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Refinement: Apply SHELXL for anisotropic displacement parameter refinement. Key steps include:

- Validation: Check for R-factor convergence (<5%) and analyze residual electron density maps to confirm absence of disorder .

Q. How can researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes?

Methodological Answer:

- Case Study: If NMR shows extra peaks or IR lacks expected amide bands:

- Hypothesis 1: Isomerism (e.g., rotamers due to restricted rotation in the amide bond). Test via variable-temperature NMR .

- Hypothesis 2: Impurities from incomplete purification. Re-run column chromatography (silica gel, EtOAc/hexane) .

- Hypothesis 3: Side reactions (e.g., triazole ring alkylation). Confirm via LC-MS/MS fragmentation patterns .

Q. What computational strategies predict the compound’s reactivity or biological target interactions?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., triazole N-atoms with catalytic residues) .

- QSAR Modeling: Corporate substituent effects (e.g., chloro vs. methyl groups) on bioactivity using Hammett σ constants .

Q. What in vitro assays evaluate the compound’s biological activity, and how are confounding factors mitigated?

Methodological Answer:

- Enzyme Inhibition Assays: Test COX-2 inhibition via fluorometric kits. Normalize activity to positive controls (e.g., celecoxib) and account for solubility limits by using DMSO stocks ≤0.1% v/v .

- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., MCF-7). Include triplicate replicates and controls for solvent cytotoxicity .

- Data Interpretation: Apply ANOVA with post-hoc Tukey tests to distinguish dose-dependent effects from noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.